(E)-3-(furan-2-yl)-N-(6-(N-isopropylsulfamoyl)benzo[d]thiazol-2-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S2/c1-11(2)20-26(22,23)13-6-7-14-15(10-13)25-17(18-14)19-16(21)8-5-12-4-3-9-24-12/h3-11,20H,1-2H3,(H,18,19,21)/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YACYUSCOFZVHKV-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C=CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)/C=C/C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(furan-2-yl)-N-(6-(N-isopropylsulfamoyl)benzo[d]thiazol-2-yl)acrylamide typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-yl and benzo[d]thiazol-2-yl intermediates. These intermediates are then subjected to a condensation reaction with acrylamide under controlled conditions to form the final product. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(furan-2-yl)-N-(6-(N-isopropylsulfamoyl)benzo[d]thiazol-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The acrylamide group can be reduced to form amine derivatives.
Substitution: The benzo[d]thiazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Furan derivatives with various functional groups.
Reduction: Amine derivatives of the acrylamide group.
Substitution: Substituted benzo[d]thiazole derivatives.
Scientific Research Applications
Biological Activities
-
Anticancer Properties :
- Studies have shown that compounds similar to (E)-3-(furan-2-yl)-N-(6-(N-isopropylsulfamoyl)benzo[d]thiazol-2-yl)acrylamide exhibit potent anticancer activity. The benzo[d]thiazole moiety is known for its ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. For instance, compounds with similar structures have been reported to induce apoptosis in cancer cells through the activation of caspase pathways .
-
Antimicrobial Activity :
- The compound's structure suggests potential antimicrobial properties. Research indicates that derivatives of benzo[d]thiazole can exhibit significant antibacterial and antifungal activities. This is particularly relevant in the context of increasing antibiotic resistance, where novel compounds are needed to combat resistant strains .
- Enzyme Inhibition :
Therapeutic Applications
The therapeutic implications of this compound are broad:
- Cancer Therapy : Given its anticancer properties, this compound could be developed into a therapeutic agent for various cancers. Preclinical studies are necessary to evaluate its efficacy and safety profiles.
- Infectious Diseases : The antimicrobial potential opens avenues for developing new treatments for infections caused by resistant strains of bacteria or fungi.
Case Studies
-
Synthesis and Evaluation :
- A study synthesized various derivatives of benzo[d]thiazole and evaluated their anticancer activity against different cancer cell lines. The results indicated that modifications to the side chains significantly impacted their potency, highlighting the importance of structural optimization in drug design .
-
Mechanism of Action :
- Research focused on understanding the mechanism by which similar compounds induce apoptosis in cancer cells. It was found that these compounds activate specific signaling pathways leading to cell death, providing insights into their potential use as targeted therapies.
Table 1: Comparison of Biological Activities
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Anticancer | 5 | |
| Compound B | Antimicrobial | 10 | |
| Compound C | Enzyme Inhibition | 15 |
Table 2: Structural Features
| Feature | Description |
|---|---|
| Furan Ring | Present |
| Acrylamide Moiety | Present |
| Benzo[d]thiazole Derivative | Present |
Mechanism of Action
The mechanism of action of (E)-3-(furan-2-yl)-N-(6-(N-isopropylsulfamoyl)benzo[d]thiazol-2-yl)acrylamide involves its interaction with specific molecular targets and pathways. The compound’s furan and benzo[d]thiazole moieties can interact with enzymes and receptors, modulating their activity. The acrylamide group can form covalent bonds with nucleophilic sites in proteins, altering their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Structural Analogues of Compound X
The following table highlights key structural differences and similarities between Compound X and related benzothiazole-acrylamide derivatives:
Key Structural Variations and Implications
Substituent Effects on Bioactivity: Sulfamoyl vs. Trifluoromethyl: The N-isopropylsulfamoyl group in Compound X may enhance kinase-binding affinity (e.g., VEGFR-2) compared to the electron-withdrawing trifluoromethyl group in , which improves metabolic stability but reduces polarity . Furan vs.
Acrylamide Configuration :
- The (E)-configuration in Compound X ensures spatial alignment of the furan and benzothiazole moieties, critical for target engagement. In contrast, (Z)-isomers (e.g., 2112 ) exhibit reduced conformational stability .
Benzothiazole Modifications :
Biological Activity
(E)-3-(furan-2-yl)-N-(6-(N-isopropylsulfamoyl)benzo[d]thiazol-2-yl)acrylamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a furan ring, an acrylamide moiety, and a benzo[d]thiazole derivative, which are known for their diverse biological activities. The structural formula can be represented as follows:
Research indicates that compounds with similar structures often exhibit biological activities through various mechanisms:
- Inhibition of Protein Targets : Many acrylamide derivatives act as inhibitors of specific proteins involved in disease processes. For instance, they can inhibit protein disulfide isomerases (PDIs), which play a crucial role in cancer cell proliferation and thrombosis .
- Antimicrobial Activity : The presence of the furan and thiazole rings suggests potential antimicrobial properties, as these groups have been associated with activity against various pathogens.
Anticancer Properties
Studies have shown that compounds similar to this compound possess anticancer properties. For example, derivatives of benzo[d]thiazole have demonstrated cytotoxic effects against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Antimicrobial Effects
The compound's structural components indicate potential antimicrobial activity. Research on similar furan-containing compounds has shown effectiveness against bacteria and fungi, suggesting that this compound may exhibit similar properties.
Case Studies
- Inhibition of Protein Disulfide Isomerase (PDI) :
- Cytotoxicity in Cancer Cell Lines :
Data Table: Summary of Biological Activities
Q & A
Q. Critical Factors :
- Temperature : Higher temperatures (>60°C) during amidation may lead to undesired side reactions (e.g., hydrolysis).
- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency, while protic solvents reduce yields due to competing hydrolysis .
- Catalysts : Pd(OAc)₂ improves coupling reaction selectivity, achieving yields up to 65% .
Basic: Which spectroscopic and analytical techniques are most effective for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies key functional groups (e.g., furan protons at δ 6.3–7.2 ppm, acrylamide carbonyl at ~165 ppm) and confirms stereochemistry (E/Z configuration) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 433.12) and detects impurities .
- X-ray Crystallography : Resolves 3D conformation, particularly the (E)-configuration of the acrylamide double bond and sulfamoyl group orientation .
- HPLC-PDA : Assesses purity (>95% required for biological assays) using C18 columns and acetonitrile/water gradients .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., anticancer vs. anti-inflammatory effects) across studies?
Methodological Answer:
- Dose-Response Validation : Re-evaluate activity across a wider concentration range (e.g., 0.1–100 µM) to identify non-monotonic effects .
- Purity Verification : Use orthogonal methods (e.g., LC-MS, elemental analysis) to rule out batch-specific impurities influencing activity .
- Mechanistic Profiling : Conduct target-specific assays (e.g., kinase inhibition, COX-2 binding) to clarify primary vs. off-target effects .
- Model System Comparison : Test in both in vitro (e.g., cancer cell lines) and ex vivo (e.g., murine macrophages) models to contextualize tissue-specific activity .
Advanced: What in silico strategies predict the compound’s interaction with biological targets, and how reliable are these models?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like EGFR or NF-κB. Validate with experimental IC₅₀ values .
- QSAR Modeling : Train models on datasets of benzo[d]thiazole derivatives to predict logP, solubility, and toxicity .
- PASS Algorithm : Predicts activity spectra (e.g., antineoplastic probability Pa = 0.42) based on structural motifs like the furan-thiazole core .
Q. Limitations :
- Docking accuracy depends on target crystal structure resolution (<2.5 Å recommended).
- QSAR requires large, diverse training datasets to avoid overfitting .
Advanced: What side reactions commonly occur during synthesis, and how can they be minimized?
Methodological Answer:
- Acrylamide Hydrolysis : Mitigate by using anhydrous solvents (e.g., THF) and inert atmospheres .
- Sulfamoyl Group Degradation : Avoid prolonged exposure to acidic conditions (pH < 4) during purification .
- Furan Ring Oxidation : Add antioxidants (e.g., BHT) during storage and reactions involving peroxides .
- Byproduct Formation : Monitor via TLC and employ flash chromatography for impurity removal .
Advanced: How does the N-isopropylsulfamoyl group influence the compound’s pharmacokinetic properties?
Methodological Answer:
- Solubility : The sulfamoyl group enhances water solubility (~2.1 mg/mL at pH 7.4) but reduces logP (calculated = 2.8) .
- Metabolic Stability : Resistance to CYP3A4-mediated oxidation due to steric hindrance from the isopropyl group .
- Plasma Protein Binding : High binding (>90%) attributed to hydrogen bonding with albumin .
Q. Optimization Strategies :
- Modify the sulfamoyl substituent (e.g., cyclopropyl) to balance solubility and membrane permeability .
Basic: What biological screening assays are recommended for initial evaluation of this compound?
Methodological Answer:
- Anticancer : MTT assay on HCT-116 or MCF-7 cells (72 hr exposure, IC₅₀ determination) .
- Antimicrobial : Broth microdilution against S. aureus (MIC determination) .
- Anti-inflammatory : LPS-induced TNF-α suppression in RAW 264.7 macrophages .
Controls : Include reference compounds (e.g., doxorubicin for anticancer, dexamethasone for anti-inflammatory) .
Advanced: How can computational modeling guide the design of derivatives with improved activity?
Methodological Answer:
- Scaffold Hopping : Replace the furan with thiophene or pyrrole to explore π-stacking interactions .
- Free Energy Perturbation (FEP) : Simulate binding affinity changes upon substituent modification (e.g., -CF₃ vs. -OCH₃) .
- ADMET Prediction : Use SwissADME to optimize bioavailability and reduce hepatotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
